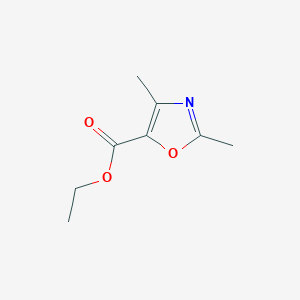

Ethyl 2,4-dimethyloxazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 238862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUUOYNIEQTQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311141 | |

| Record name | ethyl 2,4-dimethyloxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-30-8 | |

| Record name | 2,4-Dimethyloxazole-5-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 238862 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023012308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23012-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,4-dimethyloxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-dimethyloxazole-5-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in the design of novel therapeutics. Within this class, Ethyl 2,4-dimethyloxazole-5-carboxylate stands out as a versatile synthetic intermediate. This guide provides a comprehensive overview of its synthesis, physicochemical and spectral properties, key chemical transformations, and its significance as a building block in the development of potential drug candidates. By understanding the fundamental chemistry of this compound, researchers can better leverage its potential in designing and synthesizing complex molecular architectures with desired pharmacological profiles.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is essential for its identification, purification, and use in subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23012-30-8 | [CymitQuimica] |

| Molecular Formula | C₈H₁₁NO₃ | [ChemWhat] |

| Molecular Weight | 169.18 g/mol | [ChemWhat] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |

| Purity | Typically >95% | [CP Lab Safety] |

Spectral Characterization

While a publicly available, dedicated spectral analysis for this compound is limited, the expected spectral data can be reliably predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), and two singlets for the methyl groups attached to the oxazole ring (around 2.4-2.6 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the oxazole ring (in the range of 130-160 ppm), the carbons of the ethyl group, and the two methyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), along with characteristic peaks for C=N and C-O stretching of the oxazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a modification of the well-established Hantzsch oxazole synthesis or the Robinson-Gabriel synthesis. A plausible and efficient method involves the condensation of ethyl 2-chloroacetoacetate with acetamide.

Reaction Scheme: Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for oxazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (1.2 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Key Chemical Transformations

This compound is a valuable intermediate due to the reactivity of its ester functional group, which allows for further molecular elaboration.

Hydrolysis to 2,4-Dimethyloxazole-5-carboxylic acid

A common transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-based reactions.

Introduction: The Oxazole Core in Modern Chemistry

An In-depth Technical Guide to Ethyl 2,4-dimethyloxazole-5-carboxylate: Structure, Synthesis, and Applications

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, represents a "privileged scaffold" in medicinal chemistry. Molecules incorporating this motif are known to engage with a wide spectrum of biological targets, including enzymes and receptors, through various non-covalent interactions.[1] this compound is a highly functionalized oxazole derivative that serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its strategic placement of methyl and ethyl carboxylate groups provides multiple points for chemical modification, making it a valuable starting material for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, intended for scientists and professionals in the field.

Chemical Structure and Physicochemical Properties

This compound is characterized by an oxazole ring substituted at the 2- and 4-positions with methyl groups and at the 5-position with an ethyl carboxylate group.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 23012-30-8 | [2][3] |

| Molecular Formula | C₈H₁₁NO₃ | [2] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| Appearance | Off-white solid/crystalline powder | [4] |

| IUPAC Name | Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | [3] |

Synthesis: The Van Leusen Oxazole Synthesis

One of the most efficient and widely adopted methods for constructing the 5-substituted oxazole core is the Van Leusen oxazole synthesis.[1][5] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N1 synthon, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[1][6]

Reaction Mechanism

The causality behind this powerful transformation is a stepwise process driven by the unique reactivity of the TosMIC reagent.[5][7]

-

Deprotonation: A base (e.g., potassium carbonate or potassium tert-butoxide) abstracts an acidic α-proton from TosMIC, generating a nucleophilic carbanion. The electron-withdrawing sulfonyl (tosyl) and isocyanide groups facilitate this deprotonation.[6][7]

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of an aldehyde (in this case, acetaldehyde, to provide the 4-methyl group).

-

Cyclization (5-endo-dig): The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, where the oxygen attacks the carbon of the isocyanide group to form a five-membered oxazoline intermediate.[6]

-

Elimination: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which is an excellent leaving group. This elimination step drives the aromatization of the ring to form the final oxazole product.[5][6]

The ethyl carboxylate group at the 5-position originates from a modified TosMIC or a related starting material where the carboxylate is already present.

Caption: General workflow for the Van Leusen oxazole synthesis.

Experimental Protocol (Representative)

This protocol is a representative procedure adapted from general Van Leusen reaction methodologies.[1][8]

-

Reaction Setup: To a stirred suspension of a suitable base (e.g., K₂CO₃, 2.5 equivalents) in a polar aprotic solvent like methanol is added the TosMIC derivative (1.0 equivalent) at room temperature.

-

Aldehyde Addition: The aldehyde (e.g., acetaldehyde, 1.2 equivalents) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature or heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching & Extraction: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and brine to remove inorganic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude material is purified by column chromatography on silica gel to afford the pure this compound.

Structural Characterization

Confirmation of the structure and assessment of purity are achieved using standard spectroscopic techniques. The expected data, based on the compound's structure and analysis of similar heterocyclic molecules, are summarized below.[9][10][11]

| Technique | Expected Observations |

| ¹H NMR | - A quartet (~4.2-4.3 ppm) and a triplet (~1.3-1.4 ppm) corresponding to the ethyl ester (-OCH₂CH₃) group.- Two singlets for the two methyl groups on the oxazole ring (~2.3-2.6 ppm). |

| ¹³C NMR | - A signal for the ester carbonyl carbon (~160-165 ppm).- Signals for the oxazole ring carbons (typically in the range of 120-160 ppm).- Signals for the ethyl ester carbons (~60 ppm for -OCH₂ and ~14 ppm for -CH₃).- Signals for the two methyl group carbons attached to the ring (~10-20 ppm). |

| FT-IR (cm⁻¹) | - A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.- C-O stretching bands for the ester and the oxazole ring.- C=N and C=C stretching vibrations characteristic of the aromatic oxazole ring. |

| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 169.18).- Characteristic fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅). |

Applications in Drug Development and Research

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the synthetic handles it provides for building molecular complexity.

The Oxazole Scaffold as a Bioisostere

In medicinal chemistry, the oxazole ring is often used as a bioisostere for amide or ester functionalities. This substitution can improve a drug candidate's metabolic stability, cell permeability, and pharmacokinetic profile by replacing easily hydrolyzed groups with a robust aromatic system. The tetrazole ring is another heterocycle widely used as a bioisostere for carboxylic acids.[12]

A Building Block for Bioactive Molecules

The ethyl ester group on this compound is a key point for elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceuticals.[13][14] This strategy is used to link the oxazole core to other pharmacophores. For instance, derivatives of similar thiazole carboxylates have been investigated as potential c-Met kinase inhibitors for cancer treatment and as antimicrobial agents.[14][15][16]

Caption: Synthetic utility of the title compound towards complex targets.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[17]

-

Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust.[17]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[4][17]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

Conclusion

This compound is a foundational building block in synthetic organic and medicinal chemistry. Its straightforward synthesis via the robust Van Leusen reaction, coupled with the strategic functionalization of the oxazole core, makes it an attractive starting point for the development of novel compounds. The inherent stability and favorable biological properties of the oxazole scaffold ensure that this and related derivatives will continue to be instrumental in the design and discovery of next-generation pharmaceuticals and advanced materials.

References

-

Van Leusen reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Van Leusen Reaction. (n.d.). NROChemistry. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved January 5, 2026, from [Link]

-

Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

SAFETY DATA SHEET - Ethyl 2,4-dimethylthiazole-5-carboxylate. (2025). Thermo Fisher Scientific. Retrieved January 5, 2026, from [Link]

-

Ethyl 2,4-dimethylthiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

This compound CAS#: 23012-30-8. (n.d.). ChemWhat. Retrieved January 5, 2026, from [Link]

-

Synthesis of 2.4-dimethylthiazole-5-carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

ethyl-2,4-dimethyl-Thiazole-5-Carboxylate. (n.d.). 欣博盛生物科技有限公司. Retrieved January 5, 2026, from [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. (n.d.). ScienceDirect. Retrieved January 5, 2026, from [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed. Retrieved January 5, 2026, from [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals. Retrieved January 5, 2026, from [Link]

-

Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018). (2010). FooDB. Retrieved January 5, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

-

m-Cresol purple, 10 g. (n.d.). Carl ROTH. Retrieved January 5, 2026, from [Link]

-

Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. Retrieved January 5, 2026, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Archives. Retrieved January 5, 2026, from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved January 5, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [oakwoodchemical.com]

- 3. chemwhat.com [chemwhat.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ijbr.com.pk [ijbr.com.pk]

- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 13. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. daneshyari.com [daneshyari.com]

- 16. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. static.cymitquimica.com [static.cymitquimica.com]

Ethyl 2,4-dimethyloxazole-5-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2,4-dimethyloxazole-5-carboxylate

Abstract

This compound is a polysubstituted heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for researchers and professionals in the fields of organic synthesis and drug development. While specific experimental data for this exact molecule is limited in published literature, this document synthesizes information from analogous structures and established principles of oxazole chemistry to provide a robust technical profile.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, five-membered aromatic oxazole ring substituted at positions 2, 4, and 5. The substitution pattern includes two methyl groups and an ethyl carboxylate group, which significantly influence the molecule's electronic properties, reactivity, and steric profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | N/A |

| CAS Number | 23012-30-8 | [1][3][4][5] |

| Molecular Formula | C₈H₁₁NO₃ | [1][3][6] |

| Molecular Weight | 169.18 g/mol | [1][3][4][5] |

| Purity | ≥97% to 98% (as commercially available) | [3][4] |

| Appearance | Inferred to be a crystalline solid or liquid | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMF, and DMSO. | [7] |

| Melting Point | Not reported in the literature | N/A |

| Boiling Point | Not reported in the literature | N/A |

Synthesis of the Oxazole Core

Proposed Synthetic Protocol

This protocol is based on the classical Hantzsch synthesis, which is widely used for preparing thiazoles and can be adapted for oxazoles. The core principle is the condensation of an α-haloketone with an amide.

Step-by-step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-chloroacetoacetate (1.0 equivalent) and a suitable solvent such as ethanol or toluene.

-

Reagent Addition: Add acetamide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Causality behind Experimental Choices:

-

Acetamide serves as the source for the nitrogen atom and the C2-methyl group of the oxazole ring.

-

Ethyl 2-chloroacetoacetate provides the remaining atoms for the oxazole backbone, including the C4-methyl and the C5-ethyl carboxylate substituents.

-

Heating is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps that form the aromatic oxazole ring.

Visualization of Proposed Synthesis

Caption: Proposed Hantzsch-type synthesis of the target compound.

Chemical Reactivity and Transformations

The reactivity of this compound is dictated by its two primary functional groups: the ethyl ester and the substituted oxazole ring.

Ester Hydrolysis

A fundamental reaction of this molecule is the hydrolysis of the ethyl ester at the C5 position to yield the corresponding carboxylic acid, 2,4-dimethyloxazole-5-carboxylic acid. This transformation is crucial for subsequent derivatization, such as amide coupling in medicinal chemistry applications. Base-catalyzed hydrolysis (saponification) is generally preferred as it is essentially irreversible.[8]

Experimental Protocol: Saponification

-

Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents).

-

Heating: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).

-

Isolation: The resulting carboxylic acid precipitate can be collected by filtration, washed with cold water, and dried. If the product is soluble, it can be extracted with an organic solvent like ethyl acetate.

Caption: Reaction scheme for the hydrolysis of the ethyl ester.

Oxazole Ring Reactivity

The oxazole ring is an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution.[1] However, the ring can participate in other transformations:

-

Reduction: The oxazole ring can be opened under certain reductive conditions. For instance, catalytic hydrogenation of some isoxazole derivatives is known to cleave the N-O bond, leading to ring-opened products.[9]

-

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a route to substituted pyridines, although this reactivity is influenced by the substituents.[1]

Spectroscopic Characterization (Predicted)

As experimental spectra are not widely published, the following data is predicted based on the molecular structure and typical values for similar compounds. This serves as a guide for researchers in characterizing this molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | δ ~4.3 ppm (quartet, 2H, -OCH₂ CH₃)δ ~2.6 ppm (singlet, 3H, C4-CH₃ )δ ~2.4 ppm (singlet, 3H, C2-CH₃ )δ ~1.3 ppm (triplet, 3H, -OCH₂CH₃ ) |

| ¹³C NMR | δ ~162 ppm (C =O, ester)δ ~158 ppm (C 2-oxazole)δ ~150 ppm (C 4-oxazole)δ ~130 ppm (C 5-oxazole)δ ~61 ppm (-OCH₂ CH₃)δ ~14 ppm (-OCH₂CH₃ )δ ~12 ppm (C2-CH₃ )δ ~10 ppm (C4-CH₃ ) |

| FT-IR (cm⁻¹) | ~2980 (C-H stretch, aliphatic)~1720 (C=O stretch, ester)~1600, ~1550 (C=N and C=C stretch, oxazole ring)~1250 (C-O stretch, ester) |

| Mass Spec (EI) | M⁺ at m/z = 169Key fragments: [M-CH₃]⁺ (154), [M-OC₂H₅]⁺ (124), [M-COOC₂H₅]⁺ (96) |

Applications in Research and Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] While specific applications for this compound are not documented, it serves as an important heterocyclic building block.

Role as a Chemical Intermediate

Its primary utility is as a starting material for more complex molecules. The ester functionality allows for conversion to a carboxylic acid, which can then be coupled with amines to form a diverse library of amides. This is a common strategy in the lead optimization phase of drug discovery. The methyl groups provide steric and electronic features that can be fine-tuned to improve binding affinity and pharmacokinetic properties.

Potential Therapeutic Areas

Derivatives of substituted oxazoles and the structurally similar thiazoles have shown a wide range of biological activities, including:

The 2,4,5-trisubstituted pattern of this molecule provides a rigid scaffold to which various pharmacophoric groups can be attached, making it a valuable starting point for exploring these therapeutic areas.

Caption: Workflow from building block to potential drug candidates.

Safety and Handling

Based on available supplier safety data, this compound should be handled with appropriate precautions in a laboratory setting.[3]

-

Hazard Statements:

-

H303: May be harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed characterization and application data in peer-reviewed literature are sparse, its chemical nature can be reliably inferred from the well-established chemistry of its core functional groups. The synthetic accessibility of the oxazole ring, combined with the versatility of the ethyl ester functionality, makes this compound and its derivatives attractive scaffolds for the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological activity of this molecule and its derivatives is warranted.

References

-

Cenmed. (n.d.). This compound (C007B-579977). Retrieved from [Link]

- Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048.

-

Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.

-

ChemWhat. (n.d.). This compound CAS#: 23012-30-8. Retrieved from [Link]

- D'Anna, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.

- Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905.

- Zhang, L., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 154-159.

- Reddy, T. S., et al. (2015). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.

- Hernandez-Vazquez, E., et al. (2024).

- Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1235-1251.

-

Stenutz, R. (n.d.). ethyl oxazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

PubChem. (n.d.). Ethyl 2,4-dimethylthiazole-5-carboxylate. Retrieved from [Link]

- Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 65-114.

-

Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

- Husain, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C8H11NO3, 100 mg. Retrieved from [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 3. cenmed.com [cenmed.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemwhat.com [chemwhat.com]

- 6. calpaclab.com [calpaclab.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2,4-dimethyloxazole-5-carboxylate CAS number 23012-30-8

An In-Depth Technical Guide to Ethyl 2,4-dimethyloxazole-5-carboxylate (CAS 23012-30-8): A Heterocyclic Scaffold for Drug Discovery

Introduction

This compound, identified by CAS number 23012-30-8, is a trisubstituted oxazole derivative.[1][2] While specific, extensive research on this particular molecule is not widely published, its structural motif is of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Oxazoles, and the closely related thiazoles, are core components in a vast array of biologically active compounds and serve as versatile heterocyclic building blocks for synthesizing more complex molecules.[3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. It consolidates known physicochemical properties and presents a scientifically grounded, plausible synthesis protocol based on established oxazole chemistry. Furthermore, it details expected analytical characterization, discusses the compound's reactivity, and explores its potential applications as a foundational scaffold in the design of novel therapeutic agents, drawing parallels from structurally related compounds.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides the essential foundation for its use in a laboratory setting, from calculating molar equivalents in a reaction to predicting its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 23012-30-8 | [6][7][8] |

| Molecular Formula | C₈H₁₁NO₃ | [6][8] |

| Molecular Weight | 169.18 g/mol | [6][8] |

| IUPAC Name | Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | [6] |

| Synonyms | 2,4-dimethyl-5-oxazolecarboxylic acid ethyl ester | [6] |

| Canonical SMILES | CCOC(=O)C1=C(N=C(O1)C)C |

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a highly effective and common method for creating 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis and its variations.[9] This method involves the cyclodehydration of an N-acyl-α-amino ketone. The following protocol is a robust, proposed pathway for the title compound.

Proposed Synthesis: Hantzsch-type reaction from ethyl 2-chloroacetoacetate and acetamide. This is a classic and reliable method for forming the oxazole ring system.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Acetamide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetamide (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent).

-

Catalysis and Cyclization: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2 equivalents) dropwise with vigorous stirring. The acid acts as both a catalyst and a dehydrating agent, which is crucial for the cyclization step to form the oxazole ring.

-

Reaction Progression: After the addition of acid, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 60-70°C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of this temperature is a balance to ensure a sufficient reaction rate without causing decomposition of the starting materials or product.

-

Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice in a large beaker. This step quenches the reaction and dilutes the acid. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The organic layers are combined. This step isolates the desired organic product from the aqueous inorganic salts.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This removes residual water and the volatile extraction solvent.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is required. While specific experimental data for this exact compound is not available in the initial search results, the following table outlines the expected spectroscopic characteristics based on its molecular structure.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~4.3 ppm (q, 2H), ~2.5 ppm (s, 3H), ~2.4 ppm (s, 3H), ~1.3 ppm (t, 3H) | Quartet and triplet for the ethyl ester group (-OCH₂CH₃). Two singlets for the two distinct methyl groups attached to the oxazole ring. |

| ¹³C NMR | δ ~162 ppm, ~158 ppm, ~148 ppm, ~128 ppm, ~61 ppm, ~14 ppm, ~13 ppm, ~11 ppm | Resonances for the ester carbonyl, the three oxazole ring carbons, the ethyl ester carbons, and the two methyl group carbons. |

| FT-IR (cm⁻¹) | ~1720-1740 (C=O stretch), ~1650 (C=N stretch), ~1570 (C=C stretch), ~1250 (C-O stretch) | Strong absorption for the ester carbonyl. Characteristic peaks for the oxazole ring's double bonds and C-O single bond. |

| Mass Spec (MS) | [M+H]⁺ at m/z = 170.08 | The expected mass-to-charge ratio for the protonated molecular ion. |

Reactivity and Applications in Drug Development

The true value of this compound for researchers lies in its potential as a versatile chemical building block.[4] Its structure contains two key reactive sites: the ester functional group and the oxazole ring itself.

Chemical Reactivity:

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding 2,4-dimethyloxazole-5-carboxylic acid.[10] This carboxylic acid is a critical intermediate, enabling amide bond formation with various amines to build a diverse library of compounds.

-

Ring Reactivity: The oxazole ring, while aromatic, has distinct reactivity patterns. It can participate in various chemical transformations, although it is generally less reactive towards electrophilic substitution than benzene.[9]

Potential as a Scaffold in Medicinal Chemistry:

The thiazole and oxazole nuclei are considered "privileged substructures" in drug discovery. They are present in numerous FDA-approved drugs and clinical candidates. Their utility stems from their ability to act as bioisosteres for other functional groups, engage in hydrogen bonding, and orient substituents in a well-defined three-dimensional space.

Numerous studies on related thiazole and oxazole carboxamide derivatives have demonstrated significant biological activity, suggesting a promising future for derivatives of the title compound.[5]

-

Anticancer Activity: Thiazole derivatives have been synthesized and evaluated as potent c-Met kinase inhibitors and have shown broad-spectrum activity against various cancer cell lines.[5][11]

-

Antimicrobial Activity: Bifunctional thiazole derivatives have been identified with potent antibacterial activity, particularly against Gram-positive bacteria, and moderate antifungal activity.[12][13][14]

Caption: Logical pathway from the core scaffold to potential drug discovery applications.

Conclusion

This compound (CAS 23012-30-8) represents a valuable, though currently under-explored, heterocyclic building block. Its straightforward synthesis from common starting materials, coupled with the proven biological relevance of the oxazole scaffold, makes it an attractive starting point for discovery campaigns. Researchers in drug development can leverage its reactive handles to generate novel compound libraries with significant potential for yielding new therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge necessary to synthesize, characterize, and strategically utilize this compound in pursuit of new scientific frontiers.

References

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- This compound CAS#: 23012-30-8. ChemWhat.

- This compound | CAS 23012-30-8. Chemical-Suppliers.

- 23012-30-8 | MFCD06254441. Shanghai Kehua Bio-engineering Co., Ltd.

- This compound. Oakwood Chemical.

- CAS#:1391749-90-8 | Ethyl 2-ethynyl-1,3-oxazole-5-carboxylate. Chemsrc.

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.

- 2,4-Dimethylthiazole-5-carboxylic acid synthesis. ChemicalBook.

- ethyl-2,4-dimethyl-Thiazole-5-Carboxylate (CAS 7210-77-7). Cayman Chemical.

- Ethyl-2,4-dimethyl-thiazole-5-carboxylate | Building Block. MedchemExpress.com.

- 5-Ethyl-2,4-dimethyloxazole|CAS 33318-74-0. Benchchem.

- Showing Compound 5-Ethyl-2,4-dimethyloxazole (FDB017020). FooDB.

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed.

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. ScienceDirect.

- 2,4-Dimethylthiazole-5-carboxylic acid. Chem-Impex.

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents | Request PDF. ResearchGate.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH).

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.

- Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018). FooDB.

Sources

- 1. Showing Compound 5-Ethyl-2,4-dimethyloxazole (FDB017020) - FooDB [foodb.ca]

- 2. Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018) - FooDB [foodb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | CAS 23012-30-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound [oakwoodchemical.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. daneshyari.com [daneshyari.com]

- 14. researchgate.net [researchgate.net]

The Oxazole Core: A Journey from Serendipitous Discovery to Targeted Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole, a deceptively simple five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in the architecture of a vast array of biologically active molecules.[1][2][3] From potent anti-cancer agents isolated from remote marine sponges to synthetically crafted antivirals, the oxazole moiety has proven to be a privileged scaffold in medicinal chemistry.[4][5][6] This in-depth technical guide embarks on a journey through the history of oxazole compounds, from their initial discovery in the late 19th century to their current prominence in modern drug development. We will explore the seminal synthetic methodologies that unlocked access to this versatile ring system, delve into the rich diversity of naturally occurring oxazoles, and illuminate the causal link between their unique structural features and potent biological activities. This guide is designed not as a rigid protocol, but as a narrative of scientific inquiry, offering insights into the "why" behind the "how" of oxazole chemistry.

Part 1: The Dawn of Oxazole Synthesis: Classic Name Reactions and Mechanistic Insights

The story of the oxazole begins not with a single "eureka" moment, but with the methodical work of pioneering organic chemists who, through elegant synthetic strategies, first tamed this heterocyclic system. These early methods, while perhaps superseded in some aspects by modern techniques, remain fundamental to our understanding of oxazole reactivity and continue to be employed in various synthetic contexts.

The Fischer Oxazole Synthesis (1896): A Gateway to 2,5-Disubstituted Oxazoles

One of the earliest forays into oxazole synthesis was reported by the eminent chemist Emil Fischer in 1896.[7][8] The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles through the acid-catalyzed reaction of a cyanohydrin with an aldehyde.[7] This method was one of the first to allow for the controlled construction of this particular substitution pattern.[7]

The reaction typically proceeds by treating an equimolar mixture of a cyanohydrin and an aldehyde with anhydrous hydrochloric acid in a dry ether solvent.[7] The product precipitates as the hydrochloride salt, which can then be neutralized to afford the free oxazole base.[7] While the original work focused on aromatic reactants, the synthesis has since been extended to include aliphatic compounds.[7]

Experimental Protocol: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

-

Reactants: Mandelic acid nitrile (an α-hydroxynitrile) and benzaldehyde.[7][9]

-

Solvent: Dry diethyl ether.

-

Catalyst: Anhydrous hydrogen chloride gas.

-

Procedure:

-

Dissolve equimolar amounts of mandelic acid nitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

-

Bubble dry hydrogen chloride gas through the solution.

-

The 2,5-diphenyloxazole hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.[7]

-

}

Fischer Oxazole Synthesis Workflow

The Robinson-Gabriel Synthesis (1909-1910): A Versatile Cyclodehydration Strategy

A few years after Fischer's discovery, a more general and widely applicable method for oxazole synthesis emerged from the independent work of Sir Robert Robinson (1909) and Siegmund Gabriel (1910).[10][11] The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[10][12] This reaction is catalyzed by a dehydrating agent, with sulfuric acid being a common choice.[9][12]

The starting 2-acylamino-ketones are readily accessible, often prepared via the Dakin-West reaction.[10] The versatility of the Robinson-Gabriel synthesis lies in its ability to accommodate a wide range of substituents on the starting materials, allowing for the preparation of diverse oxazole derivatives.[10]

Experimental Protocol: A Generalized Robinson-Gabriel Synthesis

-

Reactant: A 2-acylamino-ketone.

-

Catalyst/Dehydrating Agent: Concentrated sulfuric acid, phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride.[12]

-

Procedure:

-

The 2-acylamino-ketone is treated with a cyclodehydrating agent.

-

The reaction mixture is typically heated to facilitate the intramolecular cyclization and subsequent dehydration.

-

Workup involves neutralization of the acid catalyst and extraction of the oxazole product.

-

}

Robinson-Gabriel Synthesis Workflow

Part 2: The Cornforth Contribution and Rearrangements: Expanding the Oxazole Toolkit

The mid-20th century witnessed further significant advancements in oxazole chemistry, with Sir John Cornforth making pivotal contributions. His work not only introduced a new synthesis but also a fascinating rearrangement reaction that bears his name.

The Cornforth Synthesis of Oxazoles

Sir John Cornforth's work on the chemistry of oxazoles led to new synthetic methodologies.[13][14] One notable contribution involved the synthesis of oxazoles from ethyl acetoacetate.[15] This work expanded the range of starting materials that could be used to construct the oxazole ring.

The Cornforth Rearrangement (1949)

In 1949, Cornforth reported a thermal rearrangement of 4-acyloxazoles, now known as the Cornforth rearrangement.[16] In this reaction, the acyl group at the 4-position and the substituent at the 5-position of the oxazole ring exchange places.[3][16] The mechanism is believed to proceed through a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes a[11][11]-sigmatropic rearrangement followed by ring-closing to form the isomeric oxazole.[16] This rearrangement has found utility in the synthesis of amino acids, where oxazoles serve as key intermediates.[16]

}

The Cornforth Rearrangement

Part 3: Nature's Oxazoles: A Treasure Trove of Bioactive Compounds

While synthetic chemists were mastering the art of building oxazoles in the laboratory, a parallel and equally exciting story was unfolding in the field of natural products chemistry. It became increasingly apparent that nature had long been a prolific producer of complex molecules containing the oxazole ring. These naturally occurring oxazoles, often found in marine organisms, exhibit a remarkable range of potent biological activities, making them a fertile ground for drug discovery.[1][5][6]

The discovery of these compounds has been driven by a combination of traditional bioassay-guided fractionation and more modern techniques like genome mining.[1]

Structural Diversity and Biological Significance

Oxazole-containing natural products display immense structural diversity, ranging from linear and cyclic peptides to macrolides and polyketides.[1] This structural variety translates into a broad spectrum of biological activities, including:

-

Antitumor: Many oxazole-containing marine natural products have demonstrated potent cytotoxic activity against various cancer cell lines.[5]

-

Antiviral, Antifungal, and Antibacterial: The oxazole moiety is a common feature in compounds with antimicrobial properties.[5]

-

Antimalarial: Some natural oxazoles have shown promise as antimalarial agents.[5]

A recent discovery, oxazolismycin, a novel pyridine-containing natural product with an oxazole-pyridine scaffold, highlights the ongoing potential for finding new bioactive compounds.[17]

| Notable Naturally Occurring Oxazoles | Source Organism | Key Biological Activity |

| Almazoles A–D | Delesseriaceae marine alga | - |

| Muscoride A | Nostoc muscorum (cyanobacterium) | Alkaloid with a unique chemical architecture.[18] |

| Leucamide A | Leucetta microraphis (marine sponge) | Contains a rare mixed 4,2-bisheterocycle tandem pair.[18] |

| Haliclonamides A and B | Haliclona sp. (marine sponge) | Form stable complexes with trivalent iron.[5][18] |

| Urukthapelstatin A | Mechercharimyces asporophorigenens | Strong cytotoxicity against human cancer cell lines.[18] |

| Hinduchelins A–D | Streptoalloteichus hindustanus | Potential iron-chelating ability.[19] |

Part 4: Modern Synthetic Strategies: The van Leusen Reaction

While the classic named reactions laid the groundwork for oxazole synthesis, the quest for milder, more efficient, and versatile methods has continued. A significant breakthrough in this regard was the development of the van Leusen oxazole synthesis in 1972.[8][20]

This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde in a one-pot synthesis to produce 5-substituted oxazoles under mild, basic conditions.[20] The van Leusen reaction has become a cornerstone of modern oxazole synthesis due to its high efficiency and broad substrate scope.[20]

}

van Leusen Oxazole Synthesis

Conclusion: The Enduring Legacy and Future of Oxazole Chemistry

From the foundational discoveries of Fischer, Robinson, and Gabriel to the elegant solutions of Cornforth and van Leusen, the history of oxazole synthesis is a testament to the ingenuity of organic chemists. The parallel discovery of a vast and growing family of bioactive natural products containing the oxazole core has further solidified its importance in the scientific landscape. The journey from serendipitous laboratory findings to the targeted design of oxazole-based therapeutics continues. As our understanding of the intricate roles these compounds play in biological systems deepens, and as synthetic methodologies become ever more sophisticated, the humble oxazole is poised to remain at the forefront of innovation in medicine and materials science for the foreseeable future.

References

-

Jiang, G., Huang, C., et al. (2025). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. JACS Au. [Link][17]

-

Sir John Cornforth Ac Cbe Frs: His Synthetic Work. PMC - NIH. [Link][13]

-

El-Sayed, N. N. E., et al. (2021). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Bioorganic Chemistry, 116, 105363. [Link][4]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link][12]

-

Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1693. [Link][20]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link][2]

-

Mhlongo, J. T., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203. [Link][5]

-

(PDF) Sir John Cornforth Ac Cbe Frs: His Synthetic Work. ResearchGate. [Link][14]

-

An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry. [Link][19]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link][8]

-

Synthesis and Reactions of Oxazoles. ResearchGate. [Link][21]

-

Mhlongo, J. T., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. PubMed. [Link][6]

-

Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. [Link][23]

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link][25]

-

OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley. [Link][26]

-

Cornforth, J. W., & Cornforth, R. H. (1953). 15. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids. Journal of the Chemical Society (Resumed), 93. [Link][15]

-

Mhlongo, J. T., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link][18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Oxazole-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 13. Sir John Cornforth Ac Cbe Frs: His Synthetic Work - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 15. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Oxazole | PPTX [slideshare.net]

- 23. scientificupdate.com [scientificupdate.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 26. content.e-bookshelf.de [content.e-bookshelf.de]

A Technical Guide to Unveiling the Therapeutic Potential of Ethyl 2,4-dimethyloxazole-5-carboxylate: A Roadmap for Preclinical Investigation

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Ethyl 2,4-dimethyloxazole-5-carboxylate, a readily accessible derivative, represents a promising yet underexplored starting point for novel drug discovery programs. This technical guide provides a comprehensive framework for the systematic evaluation of its therapeutic potential. We eschew a rigid, templated approach in favor of a logically structured research and development roadmap, designed to empower researchers, scientists, and drug development professionals to explore this molecule's promise. This document outlines a multi-pronged screening strategy targeting key therapeutic areas where oxazole derivatives have shown significant activity, including oncology, inflammation, and infectious diseases. Detailed, field-proven experimental protocols are provided, from initial high-throughput screens to mechanism-of-action studies, underpinned by a rationale that connects experimental choices to desired outcomes. Our objective is to furnish the scientific community with a self-validating system for inquiry, complete with integrated data analysis and visual workflows, to accelerate the journey from a promising chemical entity to a potential therapeutic lead.

The Oxazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic heterocycle of oxazole, containing both nitrogen and oxygen, is a recurring motif in a vast number of natural products and synthetic molecules with significant biological activity.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The inherent stability of the oxazole ring, coupled with the potential for functionalization at multiple positions, has made it an attractive starting point for the development of novel therapeutic agents.

The literature extensively documents the diverse pharmacological activities of oxazole derivatives, which include:

-

Anticancer: Inhibition of various cancer cell lines through diverse mechanisms.[2]

-

Anti-inflammatory: Modulation of inflammatory pathways.[1]

-

Antimicrobial: Activity against a range of bacterial and fungal pathogens.[2][3]

-

Antidiabetic, Antiviral, and Antihypertensive properties. [1]

This compound (CAS: 23012-30-8) is a specific iteration of this scaffold.[4][5][6] Its structure, featuring methyl groups at positions 2 and 4 and an ethyl carboxylate at position 5, offers a unique combination of lipophilicity and potential hydrogen bonding capabilities, making it an intriguing candidate for biological screening.

| Compound Profile: this compound | |

| IUPAC Name | Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate |

| CAS Number | 23012-30-8 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Structure | |

| Key Features | - Oxazole core- Ethyl ester group (potential for hydrolysis to carboxylic acid)- Two methyl groups (lipophilicity) |

A Strategic Framework for Therapeutic Evaluation

Given the lack of specific biological data for this compound, a systematic and unbiased screening approach is paramount. This guide proposes a tiered investigational workflow designed to efficiently identify and validate potential therapeutic activities.

Caption: A tiered workflow for the therapeutic evaluation of this compound.

Tier 1: Broad-Spectrum Primary Screening

The initial phase focuses on high-throughput screening across three key therapeutic areas where oxazole derivatives have historically shown promise.

Oncology Panel

Rationale: Numerous oxazole-containing compounds have demonstrated potent anticancer activity. A primary screen against a diverse panel of cancer cell lines is a logical first step.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

-

Cell Line Selection: Utilize a panel representing diverse cancer types (e.g., NCI-60 panel or a curated selection such as A549 (lung), MCF-7 (breast), HCT116 (colon), and U87 (glioblastoma)).

-

Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute and treat cells with a single, high concentration (e.g., 10 µM or 50 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Hit Criteria: A compound is considered a "hit" if it reduces cell viability by more than 50% at the screening concentration.

Antimicrobial Panel

Rationale: The oxazole nucleus is present in several antimicrobial agents.[2][7] Screening against a panel of clinically relevant bacteria and fungi is warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Strain Selection: Select a panel of ESKAPE pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and a representative fungal strain (e.g., Candida albicans).

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in appropriate broth media in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

Hit Criteria: A compound with an MIC value ≤ 16 µg/mL is typically considered a promising hit for further investigation.

Anti-inflammatory Assay

Rationale: Anti-inflammatory properties are a known feature of certain oxazole derivatives.[1] A cell-based assay measuring the inhibition of a key inflammatory mediator is a robust primary screen.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Hit Criteria: A compound that inhibits NO production by >50% at a non-toxic concentration is considered a hit.

Tier 2: Hit-to-Lead Validation

Any "hit" from the primary screens must undergo rigorous validation to confirm its activity and assess its suitability for further development.

Caption: Workflow for validating a primary screening hit.

Protocol: Dose-Response and Potency Determination (IC₅₀/EC₅₀)

-

Methodology: Using the same assay format as the primary screen, test the hit compound over a wider range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Data Analysis: Plot the percentage of inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

-

Trustworthiness: A well-defined sigmoidal curve with a good R² value is essential for a reliable potency measurement.

Protocol: Selectivity and Cytotoxicity Counter-Screening

-

Rationale: It is crucial to determine if the compound's effect is specific to the target (e.g., cancer cells) or due to general toxicity.

-

Methodology:

-

For Oncology Hits: Test the compound's cytotoxicity against a non-cancerous cell line (e.g., human fibroblasts like IMR-90 or epithelial cells like MCF-10A).

-

For Antimicrobial Hits: Assess cytotoxicity against a mammalian cell line (e.g., HEK293 or HepG2) to determine the therapeutic index (ratio of cytotoxic concentration to MIC).

-

For Anti-inflammatory Hits: Confirm that the observed inhibition is not due to cell death at the effective concentrations using an independent viability assay (e.g., CellTiter-Glo®).

-

-

Interpretation: A significantly higher IC₅₀ in normal cells compared to cancer cells (a high selectivity index) is a desirable characteristic for an anticancer lead.

Tier 3: Elucidating the Mechanism of Action (MoA)

For a validated lead, understanding how it works at a molecular level is the ultimate goal of preclinical research. The MoA will depend on the therapeutic area identified.

Potential MoA in Oncology

If this compound is validated as a selective anticancer agent, several pathways commonly modulated by heterocyclic compounds should be investigated.

Caption: Potential mechanisms of action for an anticancer oxazole derivative.

Experimental Protocol: Apoptosis Assay (Caspase Activity)

-

Principle: Determine if the compound induces programmed cell death.

-

Method: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ for 24-48 hours. Use a luminogenic or fluorogenic substrate for caspases-3 and -7.

-

Readout: An increase in luminescence or fluorescence indicates caspase activation and induction of apoptosis.

Experimental Protocol: Cell Cycle Analysis (Flow Cytometry)

-

Principle: Determine if the compound causes cells to arrest at a specific phase of the cell cycle.

-

Method: Treat cells with the compound for 24 hours. Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Readout: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. An accumulation of cells in G1, S, or G2/M phase indicates cell cycle arrest.

Conclusion and Future Directions

This compound stands as a molecule of significant latent potential, derived from the well-established, pharmacologically active oxazole family. This guide has laid out a systematic, multi-tiered strategy to comprehensively investigate its therapeutic relevance. By progressing from broad-spectrum screening to hit validation and finally to deep mechanistic studies, researchers can efficiently de-risk and advance this compound. The proposed workflows are designed to be robust and self-validating, ensuring that resources are focused on the most promising therapeutic avenues. Future work on validated leads would logically progress to chemical modification to improve potency and drug-like properties (Structure-Activity Relationship studies), and ultimately, to in vivo evaluation in relevant animal models. This document serves as a foundational blueprint for unlocking the potential hidden within this simple yet elegant chemical structure.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

-

A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04). (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])

-

(PDF) A comprehensive review on biological activities of oxazole derivatives - ResearchGate. (URL: [Link])

-

This compound - Oakwood Chemical. (URL: [Link])

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (URL: [Link])

-

This compound CAS#: 23012-30-8 • ChemWhat. (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 2,4-dimethyloxazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of Ethyl 2,4-dimethyloxazole-5-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] This document details the physicochemical properties, spectroscopic profile, and robust synthesis methodologies for this specific 2,4,5-trisubstituted oxazole. A comprehensive, field-proven experimental protocol based on the Robinson-Gabriel synthesis is presented, along with a detailed mechanistic explanation. Furthermore, the guide explores the compound's reactivity and its strategic application as a versatile precursor for creating diverse molecular libraries aimed at identifying novel therapeutic agents. This whitepaper serves as a critical resource for scientists seeking to leverage this valuable scaffold in their research endeavors.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the field of medicinal chemistry.[2] Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a frequent constituent in pharmacologically active molecules.[3] Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3][4]

This compound (IUPAC Name: Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate; CAS No: 23012-30-8) is a strategically important derivative.[5][6][7] Its trisubstituted nature, combined with a reactive ester handle at the C5 position, provides multiple vectors for chemical modification. This allows for its elaboration into more complex molecules, making it an ideal starting point for lead generation and optimization campaigns in drug discovery. This guide will elucidate the essential technical details required to synthesize, characterize, and strategically utilize this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical entity. The key properties of this compound are summarized below.

Physicochemical Properties